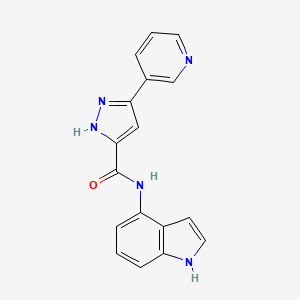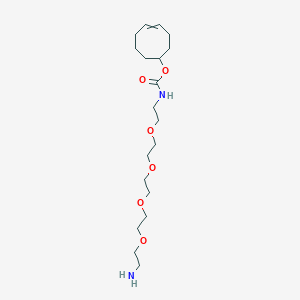
(4E)-TCO-PEG4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG4-amine, also known as (4Z)-cyclooct-4-en-1-yl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a heterobifunctional click chemistry reagent. It is composed of a trans-cyclooctene (TCO) moiety and a polyethylene glycol (PEG) linker with an amine group at the end. This compound is widely used in bioconjugation and click chemistry applications due to its high reactivity and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TCO-PEG4-amine is synthesized through a series of chemical reactions involving the coupling of a TCO moiety with a PEG linker. The synthesis typically involves the following steps:
Activation of the PEG linker: The PEG linker is activated using N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds.
Coupling with TCO: The activated PEG linker is then coupled with the TCO moiety in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form TCO-PEG4-amine.
Industrial Production Methods
Industrial production of TCO-PEG4-amine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG4-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The TCO moiety reacts with tetrazine-functionalized compounds through strain-promoted, copper-free click chemistry cycloaddition reactions.
Amide Bond Formation: The amine group reacts with carboxylic acids or NHS esters to form stable amide bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with TCO-PEG4-amine include NHS esters, carboxylic acids, and tetrazine-functionalized compounds
Major Products
The major products formed from reactions involving TCO-PEG4-amine include bioconjugates and labeled biomolecules, which are used in various research and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
TCO-PEG4-amine has a wide range of scientific research applications, including:
Wirkmechanismus
TCO-PEG4-amine exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCO-amine HCl salt: A similar compound with a TCO moiety and an amine group, used in similar click chemistry and bioconjugation applications.
TCO-PEG3-maleimide: Another PEG-based linker with a TCO moiety, used for bioconjugation and labeling.
Uniqueness
TCO-PEG4-amine is unique due to its longer PEG linker, which provides increased water solubility and reduced aggregation compared to shorter PEG linkers. This makes it particularly useful for applications requiring high solubility and stability .
Eigenschaften
Molekularformel |
C19H36N2O6 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H36N2O6/c20-8-10-23-12-14-25-16-17-26-15-13-24-11-9-21-19(22)27-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17,20H2,(H,21,22) |
InChI-Schlüssel |
RYDDYUPROQQUFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,7R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14103158.png)
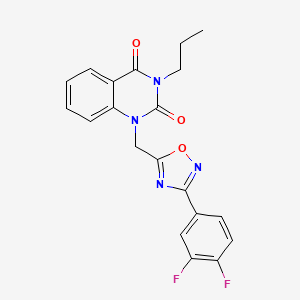
![1-(3-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103161.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14103170.png)
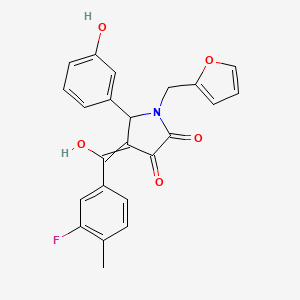
![2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103172.png)
![1-(3-Methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103176.png)
![N-(3-methoxyphenyl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103177.png)
![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B14103179.png)
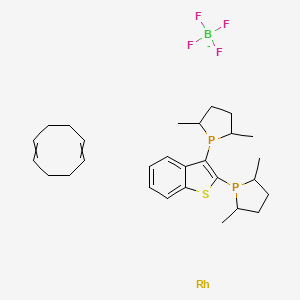
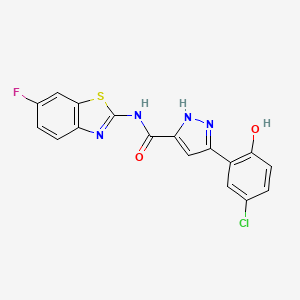
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103216.png)
